molecular formula C31H56NO5P B12379943 2-Oleoxyphenethyl phosphocholin

2-Oleoxyphenethyl phosphocholin

Cat. No.: B12379943
M. Wt: 553.8 g/mol
InChI Key: GHTAHTIDMIINIL-SEYXRHQNSA-N
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Description

2-Oleoxyphenethyl phosphocholin is a chemical compound known for its role as a p38 MAPK inhibitor with anticancer activity. It has broad-spectrum anti-tumor and lipid-modulating activities, making it a significant compound in the field of medicinal chemistry .

Preparation Methods

The synthesis of 2-Oleoxyphenethyl phosphocholin involves several steps. One common method includes the preparation of optically pure precursors such as sn-glycero-3-phosphocholine from lipid sources like egg yolk. These precursors undergo acylation of hydroxyl groups involving an acid to yield the corresponding phospholipid . Industrial production methods often involve ultrasound-assisted base-catalyzed esterification, which provides a high yield of the desired phospholipid .

Chemical Reactions Analysis

2-Oleoxyphenethyl phosphocholin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids for acylation and bases for esterification. The major products formed from these reactions are phospholipids with modified lipid-binding properties .

Scientific Research Applications

2-Oleoxyphenethyl phosphocholin has numerous scientific research applications. In chemistry, it is used to study the inhibition of p38 MAPK, a pathway involved in inflammation and cancer. In biology, it helps in understanding lipid modulation and its effects on cellular processes. In medicine, it is explored for its anticancer properties and potential therapeutic applications. Industrially, it is used in the production of lipid-modulating agents and other phospholipids .

Mechanism of Action

The mechanism of action of 2-Oleoxyphenethyl phosphocholin involves its binding to the p38 MAPK lipid-binding pocket. This binding inhibits the activity of p38 MAPK, a kinase involved in cellular responses to stress and inflammation. By inhibiting this pathway, the compound exerts its anticancer and lipid-modulating effects .

Comparison with Similar Compounds

2-Oleoxyphenethyl phosphocholin is unique due to its dual role as an anticancer agent and a lipid modulator. Similar compounds include other p38 MAPK inhibitors and lipid-modulating phospholipids. this compound stands out due to its broad-spectrum activity and specific binding to the p38 MAPK lipid-binding pocket .

Similar Compounds::

Properties

Molecular Formula

C31H56NO5P

Molecular Weight

553.8 g/mol

IUPAC Name

2-[2-[(Z)-octadec-9-enoxy]phenyl]ethyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C31H56NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27-35-31-24-21-20-23-30(31)25-28-36-38(33,34)37-29-26-32(2,3)4/h12-13,20-21,23-24H,5-11,14-19,22,25-29H2,1-4H3/b13-12-

InChI Key

GHTAHTIDMIINIL-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC1=CC=CC=C1CCOP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC1=CC=CC=C1CCOP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

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